molecular formula C9H10ClNO3 B1679231 (R)-Carisbamate CAS No. 194085-74-0

(R)-Carisbamate

Cat. No. B1679231
M. Wt: 215.63 g/mol
InChI Key: OLBWFRRUHYQABZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The chemical formula of ®-Carisbamate is C9H10ClNO3 . Its exact mass is 215.03 and its molecular weight is 215.633 . The elemental analysis shows that it contains C, 50.13; H, 4.67; Cl, 16.44; N, 6.50; O, 22.26 .


Chemical Reactions Analysis

The pharmacokinetics of carisbamate in healthy Japanese and Western adults were compared . Plasma and urine samples were analyzed for carisbamate and its urinary metabolites by liquid-chromatography-mass-spectrometry .


Physical And Chemical Properties Analysis

®-Carisbamate is a solid powder . It is soluble in DMSO . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It can be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Neuromodulatory Properties and Antiepileptic Potential

(R)-Carisbamate demonstrates significant neuromodulatory properties, displaying high potency across a broad spectrum of rodent seizure models. Its effectiveness is notable at doses well below those that induce CNS toxicity, though its precise mechanism of action remains to be fully elucidated. The compound has been extensively studied for its potential as an adjunctive treatment in partial onset seizures, showing efficacy in phase 2 studies at well-tolerated doses (Novak, Kelley, Zannikos, & Klein, 2011).

Inhibition of Voltage-Gated Sodium Channels

Further investigations into (R)-Carisbamate’s mechanism of action revealed its inhibitory effects on voltage-gated sodium channels and action potential firing in rat hippocampal neurons. This inhibition is concentration-, voltage-, and use-dependent, suggesting that the blockade of these channels could contribute to its antiepileptic activity. Such effects were observed at therapeutically relevant concentrations, providing a potential molecular basis for its antiepileptic efficacy (Liu et al., 2009).

Antiepileptic and Antiepileptogenic Effects in Posttraumatic Epilepsy Models

Carisbamate’s performance was also assessed in posttraumatic epilepsy (PTE) models, specifically after head injury in rats. Despite its broad acute anticonvulsant activity in various models, its antiepileptogenic effects in PTE models induced by fluid percussion injury were not significant, aligning with its moderate efficacy in clinical trials. This highlights the challenges in translating preclinical efficacy into clinical success and underscores the complexity of addressing pharmacoresistant epilepsy (Eastman et al., 2011).

Synthesis and Medicinal Chemistry Applications

The structural motif of carbamates, including (R)-Carisbamate, plays a crucial role in drug design and medicinal chemistry. Carbamates are utilized in creating drugs and prodrugs, with their properties and stabilities being essential for developing new therapeutic agents. This highlights the importance of carbamates in medicinal chemistry and their potential applications beyond epilepsy treatment (Ghosh & Brindisi, 2015).

Safety And Hazards

®-Carisbamate is for research use only, not for human or veterinary use . It is shipped under ambient temperature as non-hazardous chemical .

properties

IUPAC Name

[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Carisbamate

CAS RN

194085-74-0
Record name RWJ-452399
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194085740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RWJ-452399
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ244ZS2F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Zannikos, G Novak, C Yao, T Verhaeghe… - …, 2009 - Wiley Online Library
Purpose: To compare the pharmacokinetics of carisbamate (RWJ‐333369) in healthy Japanese and Western adults, and to comparatively assess carisbamate safety and tolerability …
Number of citations: 4 onlinelibrary.wiley.com
L Evans, R Phipps, J Shanu-Wilson, J Steele… - … and Quantification of …, 2020 - Elsevier
… In the NOESY spectra, there was one clear correlation between the 7-methine and glucuronide anomeric protons and this metabolite was proposed to be R-carisbamate glucuronide. …
Number of citations: 2 www.sciencedirect.com

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